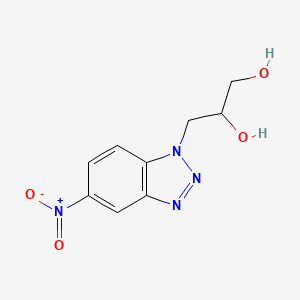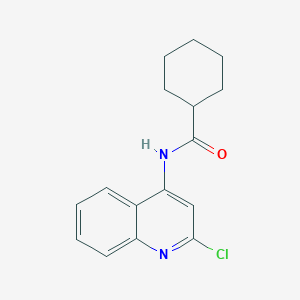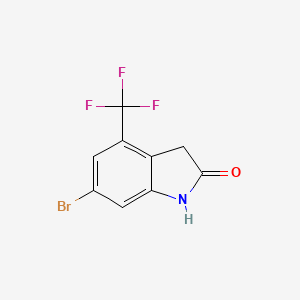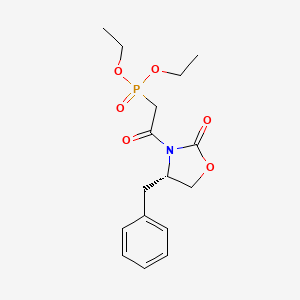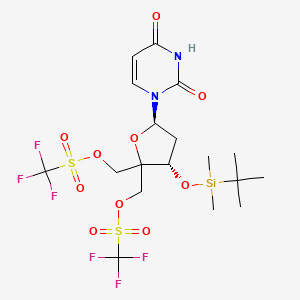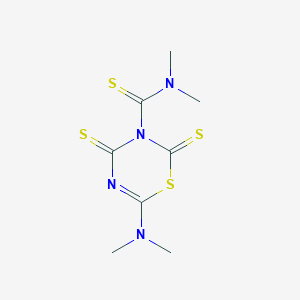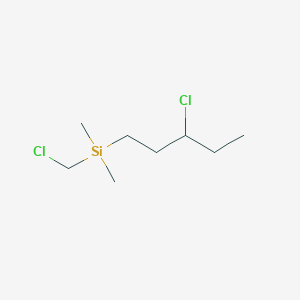
(Chloromethyl)(3-chloropentyl)dimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Chloromethyl)(3-chloropentyl)dimethylsilane is an organosilicon compound with the molecular formula C8H18Cl2Si. This compound is characterized by the presence of both chloromethyl and 3-chloropentyl groups attached to a dimethylsilane backbone. Organosilicon compounds like this one are widely used in various industrial and scientific applications due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Chloromethyl)(3-chloropentyl)dimethylsilane typically involves the reaction of chloromethylsilane with 3-chloropentylsilane under controlled conditions. One common method involves the use of anhydrous aluminum chloride as a catalyst. The reaction is carried out in a dry solvent such as hexane, and the mixture is stirred at room temperature for a specified period. The resulting product is then purified through vacuum distillation to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can also enhance the efficiency and yield of the production process. The final product is typically purified using distillation techniques to ensure high purity and quality.
化学反応の分析
Types of Reactions
(Chloromethyl)(3-chloropentyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl and 3-chloropentyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or moisture, leading to the formation of silanols and hydrochloric acid.
Condensation Reactions: The silanol groups formed from hydrolysis can further react to form siloxane bonds, leading to the formation of polymeric structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Anhydrous aluminum chloride is often used as a catalyst in the synthesis of the compound.
Solvents: Dry solvents such as hexane or toluene are commonly used to carry out the reactions under anhydrous conditions.
Major Products Formed
Silanols: Formed through hydrolysis reactions.
Siloxanes: Formed through condensation reactions of silanols.
科学的研究の応用
(Chloromethyl)(3-chloropentyl)dimethylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and polymers.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems and medical devices.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives
作用機序
The mechanism of action of (Chloromethyl)(3-chloropentyl)dimethylsilane involves its ability to undergo hydrolysis and condensation reactions. The hydrolysis of the compound leads to the formation of silanol groups, which can further react to form siloxane bonds. These reactions are crucial in the formation of polymeric structures and the modification of surfaces. The molecular targets and pathways involved in these reactions include the interaction of the silicon atoms with water molecules and the subsequent formation of silanol and siloxane bonds .
類似化合物との比較
Similar Compounds
(Chloromethyl)dimethylchlorosilane: Contains a chloromethyl group attached to a dimethylsilane backbone.
(3-Chloropropyl)dimethylchlorosilane: Contains a 3-chloropropyl group attached to a dimethylsilane backbone.
(Chloromethyl)trimethylsilane: Contains a chloromethyl group attached to a trimethylsilane backbone.
Uniqueness
(Chloromethyl)(3-chloropentyl)dimethylsilane is unique due to the presence of both chloromethyl and 3-chloropentyl groups, which provide distinct reactivity and versatility in chemical reactions. This dual functionality allows for a broader range of applications compared to similar compounds that contain only one type of functional group .
特性
CAS番号 |
18441-78-6 |
|---|---|
分子式 |
C8H18Cl2Si |
分子量 |
213.22 g/mol |
IUPAC名 |
chloromethyl-(3-chloropentyl)-dimethylsilane |
InChI |
InChI=1S/C8H18Cl2Si/c1-4-8(10)5-6-11(2,3)7-9/h8H,4-7H2,1-3H3 |
InChIキー |
BQWIBBVTDZBVKK-UHFFFAOYSA-N |
正規SMILES |
CCC(CC[Si](C)(C)CCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


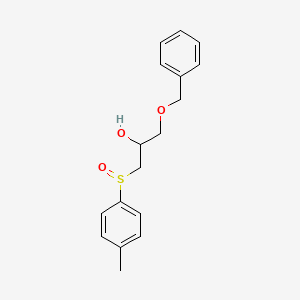
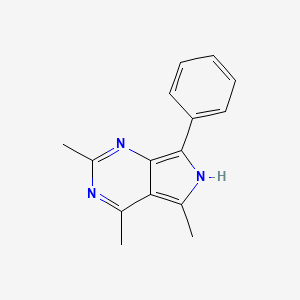

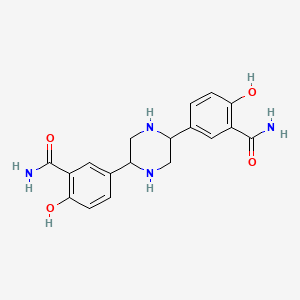

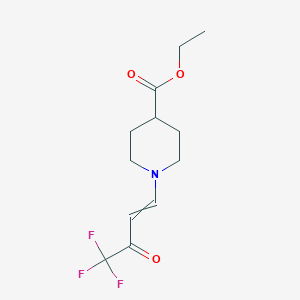
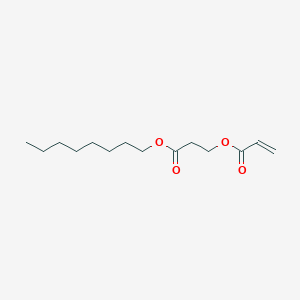
![2-[(4-Chlorophenyl)methylsulfanyl]pyrimidin-4-amine](/img/structure/B14013928.png)
